molecular formula C25H20N2O8 B11610596 ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate

ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate

Cat. No.: B11610596
M. Wt: 476.4 g/mol
InChI Key: IDHMEXJBQWNEMP-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyrano[3,2-c]chromene intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
  • Diethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate

Uniqueness

Ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20N2O8

Molecular Weight

476.4 g/mol

IUPAC Name

ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate

InChI

InChI=1S/C25H20N2O8/c1-3-33-22(29)19-21(26)35-20-13-8-4-7-11-16(13)34-23(30)18(20)25(19)14-9-5-6-10-15(14)27(24(25)31)12-17(28)32-2/h4-11H,3,12,26H2,1-2H3

InChI Key

IDHMEXJBQWNEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=O)OC5=CC=CC=C52)N

Origin of Product

United States

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